molecular formula C11H16N4O2 B15046188 (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B15046188
M. Wt: 236.27 g/mol
InChI Key: PKDROEAQLLQUOB-GMSGAONNSA-N
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Description

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a piperidine ring, a pyrazole moiety, and a carboxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrazole derivative, followed by the introduction of the carboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its chemical properties may be exploited in the design of novel materials with specific functionalities, such as catalysts or sensors.

    Biological Studies: The compound can be used as a probe or tool in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1-Methyl-2-(1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide: Lacks the additional methyl group on the pyrazole ring.

    (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-3-yl)-6-oxopiperidine-3-carboxamide: Has a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of the 1-methyl-1H-pyrazol-5-yl group in (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxamide imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C11H16N4O2/c1-14-9(16)4-3-7(11(12)17)10(14)8-5-6-13-15(8)2/h5-7,10H,3-4H2,1-2H3,(H2,12,17)/t7-,10-/m1/s1

InChI Key

PKDROEAQLLQUOB-GMSGAONNSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CCC1=O)C(=O)N)C2=CC=NN2C

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=NN2C

Origin of Product

United States

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